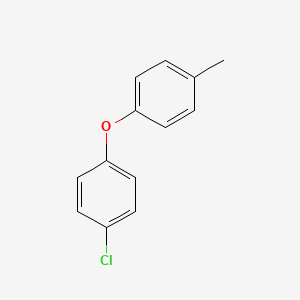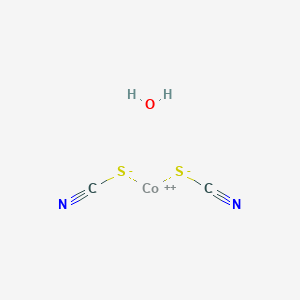![molecular formula C18H28O2 B13793689 5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane CAS No. 61683-77-0](/img/structure/B13793689.png)
5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is a complex organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features multiple alkyl groups and a phenyl group, making it a subject of interest in various chemical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” typically involves multi-step organic reactions. One common method includes:
Formation of the dioxane ring: This can be achieved through the cyclization of appropriate diols or hydroxy ethers under acidic or basic conditions.
Introduction of alkyl groups: Alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the phenyl group: This can be done via Friedel-Crafts alkylation using an appropriate phenyl derivative and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography and crystallization are often employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, forming ketones or carboxylic acids.
Reduction: Reduction of the phenyl group can lead to cyclohexyl derivatives.
Substitution: Halogenation or nitration can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in drug design and development due to its complex structure.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
作用机制
The compound exerts its effects through interactions with various molecular targets. The dioxane ring can participate in hydrogen bonding and van der Waals interactions, while the phenyl group can engage in π-π stacking interactions. These interactions influence the compound’s behavior in biological systems and its efficacy in catalysis.
相似化合物的比较
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with fewer alkyl groups.
2,2-Dimethyl-1,3-dioxane: Another dioxane derivative with different alkyl substitutions.
Uniqueness
“5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane” is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other dioxanes.
属性
CAS 编号 |
61683-77-0 |
|---|---|
分子式 |
C18H28O2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
5,5-dimethyl-4-propan-2-yl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C18H28O2/c1-12(2)14-7-9-15(10-8-14)17-19-11-18(5,6)16(20-17)13(3)4/h7-10,12-13,16-17H,11H2,1-6H3 |
InChI 键 |
JLPFDSHXIBDIFQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(COC(O1)C2=CC=C(C=C2)C(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)



![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)



![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)

